(5-Bromo-2-methylthiazol-4-yl)methanol
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Overview
Description
(5-Bromo-2-methylthiazol-4-yl)methanol is a chemical compound with the molecular formula C5H6BrNOS and a molecular weight of 208.08 g/mol . It is characterized by the presence of a bromine atom, a methyl group, and a thiazole ring, making it a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole-containing compounds have been identified as potential inhibitors of a variety of biological targets . They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways . Metabolomics studies can provide insights into the affected pathways and their downstream effects .
Result of Action
Thiazole derivatives have demonstrated potent activities against tumor cell colonies , suggesting that they may have significant molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Bromo-2-methylthiazol-4-yl)methanol. Factors such as lifestyle, diet, antibiotic use, illnesses, and even the mode of delivery can influence the composition of gut microbiota, which in turn can affect the action of thiazole derivatives . Additionally, environmental pollution can also impact the action of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methylthiazol-4-yl)methanol typically involves the bromination of 2-methylthiazole followed by a hydroxymethylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or paraformaldehyde for the hydroxymethylation step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and hydroxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methylthiazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), primary amines, or thiols are used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of (5-Bromo-2-methylthiazol-4-yl)carboxylic acid.
Reduction: Formation of 2-methylthiazole.
Substitution: Formation of (5-substituted-2-methylthiazol-4-yl)methanol derivatives.
Scientific Research Applications
(5-Bromo-2-methylthiazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methylthiazole): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(2-Methylthiazol-4-yl)methanol: Lacks the bromine atom, resulting in different reactivity and applications.
(5-Chloro-2-methylthiazol-4-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
(5-Bromo-2-methylthiazol-4-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
(5-bromo-2-methyl-1,3-thiazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-3-7-4(2-8)5(6)9-3/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYOCBDRIICRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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